4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
Overview
Description
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and 11-carboxy-10-thio[][1].
Polymerization: Due to the presence of the acryloyloxy group, it can undergo polymerization reactions to form functional polymers[][1].
Substitution: The benzoic acid moiety allows for substitution reactions, where different functional groups can be introduced[][1].
Scientific Research Applications
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of functional polymers with specific properties such as photosensitivity and responsiveness[][1].
Biology: The compound is explored for its potential in creating biocompatible materials for medical applications[][1].
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices[][1].
Industry: It serves as an additive in coatings, inks, and sunscreens, enhancing their performance and durability[][1].
Comparison with Similar Compounds
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid can be compared with other similar compounds such as:
4-(11-Hydroxyundecyloxy)benzoic acid: This compound is a precursor in the synthesis of this compound.
Acryloyl chloride: Used in the synthesis process, it shares the acryloyloxy functional group.
Benzoic acid derivatives: Various benzoic acid derivatives can undergo similar reactions and have comparable applications[][1].
Properties
IUPAC Name |
4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGUPHNZQESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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